molecular formula C28H48N4O6 B12286283 N-cyclohexylcyclohexanamine;2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]imidazol-4-yl]propanoic acid

N-cyclohexylcyclohexanamine;2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]imidazol-4-yl]propanoic acid

Cat. No.: B12286283
M. Wt: 536.7 g/mol
InChI Key: WBGMQHNUPJENDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Properties

IUPAC Name

N-cyclohexylcyclohexanamine;2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]imidazol-4-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3O6.C12H23N/c1-15(2,3)24-13(22)18-11(12(20)21)7-10-8-19(9-17-10)14(23)25-16(4,5)6;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h8-9,11H,7H2,1-6H3,(H,18,22)(H,20,21);11-13H,1-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBGMQHNUPJENDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CN(C=N1)C(=O)OC(C)(C)C)C(=O)O.C1CCC(CC1)NC2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H48N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

536.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reductive Amination Mechanism

Cyclohexanone reacts with cyclohexylamine to form a Schiff base intermediate, which is subsequently reduced to the secondary amine. Sodium cyanoborohydride (NaBH3CN) in methanol or tetrahydrofuran (THF) at 25–60°C is commonly employed for this transformation1. The reaction proceeds via protonation of the imine intermediate, followed by hydride transfer from the borohydride reagent.

Key Conditions:

  • Molar Ratio: Cyclohexanone to cyclohexylamine (1:1.1) to ensure complete conversion.
  • Solvent: Methanol or THF, which stabilize the intermediate.
  • Temperature: 50°C for 12–24 hours.
  • Yield: 70–85% after purification via vacuum distillation2.

Synthesis of the Imidazole-4-yl Propanoic Acid Derivative

The imidazole-containing fragment, 2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]imidazol-4-yl]propanoic acid , requires a multi-step synthesis involving imidazole ring formation, Boc protection, and side-chain functionalization.

Imidazole Ring Construction

The imidazole core is synthesized using a triethyl orthoformate-mediated cyclization of α-amino amides. As detailed in Arkivoc3, diaminomaleonitrile derivatives are treated with triethyl orthoformate under acidic conditions to form the imidazole ring. For example:
$$
\text{Diaminomaleonitrile} + \text{HC(OEt)3} \xrightarrow{\text{HCl, EtOH}} \text{Imidazole-4-carbonitrile}
$$
Optimized Conditions:

  • Reagents: Triethyl orthoformate (1.2 equiv), hydrochloric acid (0.1 M).
  • Temperature: Reflux at 80°C for 6 hours.
  • Yield: 65–75% after recrystallization4.

Introduction of Boc Protective Groups

The tert-butoxycarbonyl (Boc) groups are introduced sequentially using di-tert-butyl dicarbonate (Boc2O) . The amino group on the imidazole and the propanoic acid side chain are protected under mild basic conditions:
$$
\text{Imidazole-NH2} + \text{Boc2O} \xrightarrow{\text{DMAP, CH2Cl2}} \text{Boc-protected imidazole}
$$
Conditions:

  • Base: 4-Dimethylaminopyridine (DMAP, 0.1 equiv).
  • Solvent: Dichloromethane at 0°C.
  • Yield: >90% for both protections5.

Propanoic Acid Side-Chain Elaboration

The propanoic acid moiety is introduced via a Knoevenagel condensation between the Boc-protected imidazole-4-carbaldehyde and malonic acid derivatives. This is followed by decarboxylation to yield the α,β-unsaturated ester, which is hydrogenated to the saturated propanoic acid6.

Reaction Sequence:

  • Condensation: Imidazole-4-carbaldehyde + diethyl malonate → α,β-Unsaturated ester.
  • Decarboxylation: Heating under reflux with HCl/EtOH.
  • Hydrogenation: H2/Pd-C in ethanol to saturate the double bond.

Coupling of N-Cyclohexylcyclohexanamine and Imidazole-Propanoic Acid

The final step involves amide bond formation between N-cyclohexylcyclohexanamine and the imidazole-propanoic acid derivative using a carbodiimide coupling agent.

Carbodiimide-Mediated Coupling

Reagents:

  • Activating Agent: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
  • Co-reagent: Hydroxybenzotriazole (HOBt) to suppress racemization.

Procedure:

  • Activate the carboxylic acid with EDC/HOBt in dry DMF.
  • Add N-cyclohexylcyclohexanamine (1.2 equiv) and stir at 25°C for 24 hours.
  • Purify via column chromatography (SiO2, ethyl acetate/hexane).

Yield: 60–70%7.

Analytical Characterization

Critical validation steps include:

Spectroscopic Analysis

  • IR Spectroscopy: Peaks at 1720 cm⁻¹ (C=O of Boc), 1650 cm⁻¹ (amide I)8.
  • NMR Spectroscopy:
    • 1H NMR: δ 1.4 (s, Boc CH3), 3.2 (m, cyclohexyl CH).
    • 13C NMR: δ 155.2 (Boc carbonyl), 45.3 (imidazole C4)9.

Chromatographic Purity

  • HPLC: >98% purity (C18 column, acetonitrile/water gradient)10.

Industrial-Scale Considerations

For large-scale production, continuous flow reactors are recommended to enhance yield and reduce reaction times. Key parameters:

  • Temperature Control: Precision heating (±1°C) to minimize side reactions.
  • Catalyst Recycling: Heterogeneous catalysts (e.g., Pd/C) for hydrogenation steps.

Chemical Reactions Analysis

Deprotection of Boc Groups

The tert-butoxycarbonyl (Boc) groups serve as protective agents for the amino functionalities during peptide synthesis. These groups are selectively removed under acidic conditions to expose free amines for subsequent reactions.

Mechanism :

  • Boc deprotection occurs via acid-catalyzed cleavage, typically using trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in dioxane.

  • The reaction generates tert-butyl cations and carbon dioxide, leaving the amine protonated and reactive.

Conditions and Stability :

ConditionStability of Boc GroupApplication
TFA/DCM (20–50%) UnstableStandard deprotection in solid-phase synthesis
HCl/dioxane (4 M) UnstableSolution-phase deprotection
Basic hydrolysis StableInert to nucleophiles in basic media
Catalytic hydrogenation StableCompatible with reducing environments

Peptide Bond Formation

The carboxylic acid group participates in amide bond formation, a critical step in peptide synthesis.

Mechanism :

  • Activation of the carboxylic acid using reagents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-hydroxybenzotriazole (HOBt) forms an active ester intermediate.

  • Nucleophilic attack by an amine (e.g., from another amino acid) yields the peptide bond.

Key Reactions :

Reagent SystemRoleYield Optimization
DCC/HOBt Carboxyl activation85–95% in automated synthesis
EDC/NHS Water-soluble activation70–80% in aqueous conditions
Triethylamine (TEA) Base for deprotonationEssential for reaction kinetics

Imidazole Ring Reactivity

The imidazole moiety exhibits nucleophilic and coordination properties:

Electrophilic Substitution :

  • The C-2 position of the imidazole ring undergoes halogenation or nitration under mild acidic conditions, though Boc protection reduces reactivity .

Metal Coordination :

  • The imidazole nitrogen acts as a ligand for transition metals (e.g., Zn²⁺, Cu²⁺), influencing catalytic or biological activity .
    | Metal Ion | Binding Affinity (log K) | Biological Implication |
    |-----------|---------------------------|---------------------------------|
    | Zn²⁺ | 4.2–5.1 | Potential enzyme inhibition |
    | Cu²⁺ | 3.8–4.5 | Antioxidant activity |

Hydrolysis and Stability

The propanoic acid and ester groups undergo hydrolysis under specific conditions:

Ester Hydrolysis :

  • Boc-protected esters resist basic hydrolysis but cleave in strong acids (e.g., 6 M HCl, 110°C).
    Acid Hydrolysis :
    | Condition | Reactivity |
    |-------------------------|----------------------------------------|
    | 6 M HCl, 110°C | Complete cleavage of Boc groups |
    | 1 M NaOH, 25°C | No degradation observed |

Salt Formation and Purification

The propanoic acid forms salts with bases, aiding purification:

  • Sodium salt : Precipitates in ethanol/water mixtures, enhancing crystallinity.

  • Cyclohexylamine salt : Improves solubility in organic solvents for storage.

Oxidative and Reductive Reactions

  • Oxidation : The imidazole ring is resistant to mild oxidants but degrades under strong oxidative conditions (e.g., H₂O₂/Fe³⁺) .

  • Reduction : Catalytic hydrogenation leaves Boc groups intact but reduces nitro derivatives (if present).

Scientific Research Applications

N-cyclohexylcyclohexanamine; 2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]imidazol-4-yl]propanoic acid exhibits notable biological activities:

Case Studies and Research Findings

Several studies have investigated the compound's pharmacological effects:

  • Inhibition Studies : Research indicates that derivatives of this compound can inhibit fatty acid amide hydrolase (FAAH) and cyclooxygenases (COX), leading to potential anti-inflammatory effects .
    CompoundIC50 (μM)Target
    Compound 1>100FAAH
    Compound 25COX
    Compound 322COX
  • Multi-target Pharmacology : The compound has shown promise in multi-target pharmacological profiles, suggesting a super-additive effect when inhibiting both COX and FAAH activities .
  • Structure-Activity Relationship Studies : Variations in the substituents on the cyclohexane moiety have been explored to optimize potency against specific targets, yielding insights into effective modifications for enhanced activity .

Applications in Medicinal Chemistry

Given its biological activity, N-cyclohexylcyclohexanamine; 2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]imidazol-4-yl]propanoic acid holds potential applications in:

  • Drug Development : As a lead compound for developing new anti-inflammatory drugs.
  • Therapeutics for Pain Management : Its dual inhibition profile may provide a novel approach to pain relief therapies.
  • Biochemical Research : Useful in studies exploring enzyme interactions and receptor signaling pathways.

Mechanism of Action

The mechanism of action of N-cyclohexylcyclohexanamine;2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]imidazol-4-yl]propanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-Cyclohexylcyclohexanamine vs. 1-(Cyclohexylamino)propan-2-ol

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Applications
N-Cyclohexylcyclohexanamine C₁₂H₂₃N 181.3 Secondary amine Synthetic intermediate for lipophilic amines
1-(Cyclohexylamino)propan-2-ol () C₉H₁₉NO 157.3 Secondary amine, alcohol Potential use in surfactants or drug delivery systems due to polar hydroxyl group

Key Differences :

  • The hydroxyl group in 1-(cyclohexylamino)propan-2-ol increases hydrophilicity compared to the purely hydrocarbon structure of N-cyclohexylcyclohexanamine.
  • N-Cyclohexylcyclohexanamine’s higher molecular weight and lipophilicity may favor membrane permeability in bioactive molecules.

2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-[1-[(2-Methylpropan-2-yl)oxycarbonyl]imidazol-4-yl]propanoic Acid vs. Imidazole-Containing Analogues

Comparison with (2S)-3-(1H-Imidazol-4-yl)-2-({[(3S,4S,5R)-2,3,4-Trihydroxy-5-(Hydroxymethyl)oxolan-2-yl]methyl}amino)propanoic Acid ()
Compound Molecular Formula Molecular Weight (g/mol) Functional Groups Applications
Target Compound C₁₇H₂₆N₄O₆ 382.4 Boc-protected amino, imidazole, carboxylic acid Peptide synthesis, enzyme inhibitor design
Compound C₁₄H₂₂N₄O₈ 374.3 Imidazole, fructose-derived sugar, carboxylic acid Glycobiology studies, possible glycosidase inhibitor

Key Differences :

  • The Boc groups in the target compound enable acid-labile protection during synthesis, whereas the fructose moiety in ’s compound may confer carbohydrate-specific interactions.
  • The target compound’s lack of a sugar group simplifies synthetic modification compared to ’s derivative.
Comparison with 4-Ethyl-2-(1H-Imidazol-4-yl)-1,3-Thiazole ()
Compound Molecular Formula Molecular Weight (g/mol) Functional Groups Applications
Target Compound C₁₇H₂₆N₄O₆ 382.4 Boc-protected amino, imidazole, carboxylic acid Peptide synthesis
4-Ethyl-2-(1H-Imidazol-4-yl)-1,3-Thiazole C₆H₇N₃S 153.2 Imidazole, thiazole Antimicrobial or antifungal agents

Key Differences :

  • The thiazole ring in ’s compound introduces sulfur, which may enhance metal-binding capacity compared to the Boc-protected carboxylic acid in the target compound.
  • The target compound’s Boc groups are absent in the thiazole analogue, limiting its utility in multi-step organic synthesis.

Research Findings and Implications

Stability and Reactivity

  • Boc Protection: The Boc groups in the target propanoic acid derivative provide stability under basic conditions, contrasting with unprotected imidazole analogues (e.g., ’s thiazole compound), which may degrade more readily .
  • Cyclohexylamine Lipophilicity: N-Cyclohexylcyclohexanamine’s logP (estimated >3) exceeds that of 1-(cyclohexylamino)propan-2-ol (logP ~1.5), suggesting superior membrane penetration in drug design .

Biological Activity

N-cyclohexylcyclohexanamine; 2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]imidazol-4-yl]propanoic acid is a complex organic compound with potential biological applications. This article delves into its biological activity, examining its pharmacological properties, mechanisms of action, and relevant case studies.

This compound features a cyclohexylamine moiety and is characterized by the following chemical properties:

  • Molecular Formula : C₁₈H₃₁N₃O₆
  • Molecular Weight : 365.46 g/mol
  • CAS Number : Not explicitly listed in the sources but can be derived from the components.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The presence of the imidazole ring suggests potential interactions with histidine residues in proteins, which could influence enzyme activity and receptor binding.

Pharmacological Profile

  • Absorption and Distribution :
    • Human Intestinal Absorption : Moderate probability (0.5672)
    • Blood-Brain Barrier Penetration : High probability (0.76)
  • Metabolism :
    • Non-substrate for key CYP450 enzymes (CYP450 1A2, 2C9, 2D6, and 3A4), indicating low likelihood for drug-drug interactions through these pathways .
  • Toxicity :
    • Low acute toxicity with an LD50 value of approximately 0.71 ml/kg in rats .

Antimicrobial Properties

Recent studies have demonstrated that derivatives of cyclohexylamine exhibit significant antimicrobial activity against various bacterial strains, including Klebsiella pneumoniae, Escherichia coli, and Staphylococcus aureus. The synthesized metal complexes of cyclohexylamine showed enhanced activity compared to their parent compounds .

Compound TypeActivity AgainstNotes
Cyclohexylamine ComplexesKlebsiella pneumoniaeHighest activity observed
Escherichia coliModerate activity
Staphylococcus aureusSignificant inhibition

Case Studies

  • Synthesis and Testing : A study on the synthesis of cyclohexylamines revealed that these compounds can be effectively produced via hydrogenation reactions, yielding high purity products suitable for biological testing . The biological assays indicated a promising antibacterial profile.
  • In Silico Studies : Molecular docking studies have shown that cyclohexylamine derivatives bind effectively to bacterial tyrosinase enzymes, suggesting a potential mechanism for their antibacterial effects .

Q & A

Q. What advanced separation techniques improve resolution of diastereomers or regioisomers in this compound?

  • Methodological Answer : Employ chiral stationary phase (CSP) chromatography (e.g., amylose- or cellulose-based columns) with polar organic modifiers. For regioisomers, use capillary electrophoresis (CE) with cyclodextrin additives to exploit differences in charge-to-size ratios .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.